molecular formula C7H5BrF2O B571994 4-Bromo-2,6-difluoro-3-methylphenol CAS No. 1365272-26-9

4-Bromo-2,6-difluoro-3-methylphenol

Cat. No.: B571994
CAS No.: 1365272-26-9
M. Wt: 223.017
InChI Key: GBQRYNKXPAXGKA-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluoro-3-methylphenol is a brominated phenol . It is used as a preservative for coatings, slurries, and to control microbial fouling in paper mills, oil fields, leather processes, and water treatment processes against microbial attack .


Synthesis Analysis

The synthesis of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate, has been described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .


Molecular Structure Analysis

The position of ortho-fluoro azo rings differ between the two rotomers with one molecule having a rotation angle of 4.4° and the other molecule having a rotation angle of 76.9° with respect to the methyl 4-bromobenzoate . The molecular formula of this compound is C7H5BrF2O .


Chemical Reactions Analysis

The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . This class of photoswitch often exhibits extremely fast trans to cis isomerization, on the order of picoseconds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C7H5BrF2O), molecular weight (223.01), and its structure .

Mechanism of Action

The molecule is photoactive in solution, but the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed or in contact with skin .

Future Directions

The development of novel photoactive molecules that may be incorporated into a variety of solid-state materials is crucial for the advancement of next-generation light-responsive smart materials . The integration of azobenzenes into photoswitchable materials has been investigated due to their desirable photoactive properties .

Properties

IUPAC Name

4-bromo-2,6-difluoro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrF2O/c1-3-4(8)2-5(9)7(11)6(3)10/h2,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBQRYNKXPAXGKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742886
Record name 4-Bromo-2,6-difluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-26-9
Record name 4-Bromo-2,6-difluoro-3-methylphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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